molecular formula C10H11FN2O B581421 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde CAS No. 1203499-23-3

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

Cat. No.: B581421
CAS No.: 1203499-23-3
M. Wt: 194.209
InChI Key: PGLUHADCVQGJMP-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . It’s recommended to move out of the dangerous area in case of inhalation and to wash skin with copious amounts of water for at least 15 minutes in case of skin contact . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde typically involves the reaction of 2-fluoro-6-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes by modifying key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is unique due to its specific substitution pattern and the presence of both a fluorine atom and a pyrrolidine ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLUHADCVQGJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673599
Record name 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-23-3
Record name 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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